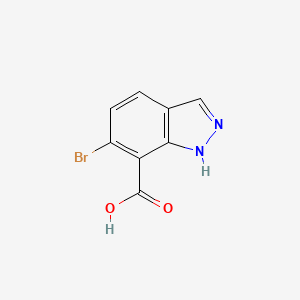

6-bromo-1H-indazole-7-carboxylicacid

CAS No.:

Cat. No.: VC17475871

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrN2O2 |

|---|---|

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 6-bromo-1H-indazole-7-carboxylic acid |

| Standard InChI | InChI=1S/C8H5BrN2O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

| Standard InChI Key | KXIKAPYWHUZZRA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C=NN2)C(=O)O)Br |

Introduction

Structural and Chemical Characterization

Molecular Architecture

6-Bromo-1H-indazole-7-carboxylic acid (C₈H₅BrN₂O₂) features a bicyclic indazole core substituted with a bromine atom at the 6th position and a carboxylic acid group at the 7th position. The indazole ring system consists of a benzene fused to a pyrazole, conferring aromaticity and planarity. Bromine’s electronegativity and steric bulk at position 6 may influence electronic distribution and intermolecular interactions, while the carboxylic acid group enhances solubility and enables salt formation.

Comparative Structural Analysis

Physicochemical Properties

The compound’s density is estimated at ~1.6 g/cm³, analogous to 1H-indazole-7-carboxylic acid (1.5 g/cm³) . Its boiling point is projected to exceed 400°C due to strong hydrogen bonding from the carboxylic acid group. The pKa of the carboxylic acid is approximately 2.5–3.0, similar to benzoic acid derivatives.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis of 6-bromo-1H-indazole-7-carboxylic acid is documented, bromination strategies for analogous compounds provide a template. For example, 5-bromo-1H-indazole-3-carboxylic acid is synthesized via bromination of indazole-3-carboxylic acid using bromine in acetic acid at 90–120°C for 16 hours . Adapting this method, 6-bromo substitution could be achieved through directed ortho-metallation or regioselective bromination of a pre-formed indazole-7-carboxylic acid precursor.

Hypothetical Reaction Pathway

-

Indazole Ring Formation: Cyclization of 2-aminobenzonitrile derivatives.

-

Bromination: Electrophilic aromatic substitution using Br₂ in acetic acid at elevated temperatures.

-

Oxidation: Introduction of the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent.

Industrial Optimization

Large-scale production would require catalytic bromination to minimize waste and improve atom economy. Continuous flow reactors could enhance reaction control, reducing decomposition risks.

Biochemical and Pharmacological Profile

Mechanism of Action

Indazole derivatives are known to inhibit enzymes like human neutrophil elastase (HNE) and modulate signaling pathways such as Akt. The bromine atom in 6-bromo-1H-indazole-7-carboxylic acid may enhance binding affinity to hydrophobic enzyme pockets, while the carboxylic acid facilitates ionic interactions with catalytic residues.

Postulated Targets

-

Kinases: Bromine’s bulk may interfere with ATP-binding sites.

-

Proteases: Carboxylic acid could coordinate with active-site metals.

Biological Activity

Structural analogs exhibit anti-inflammatory and anticancer properties. For instance, 7-bromo-6-methoxy derivatives inhibit HNE (IC₅₀ ~50 nM), suggesting that 6-bromo-1H-indazole-7-carboxylic acid may share similar efficacy.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and protease modulators. Its carboxylic acid group allows derivatization into amides or esters, expanding drug-likeness.

Material Science

Brominated indazoles are explored as ligands in metal-organic frameworks (MOFs), leveraging their rigid structure and halogen bonding capabilities.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume